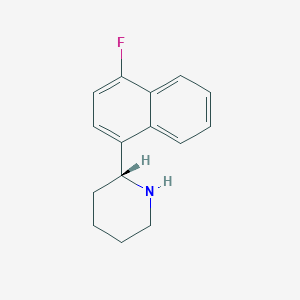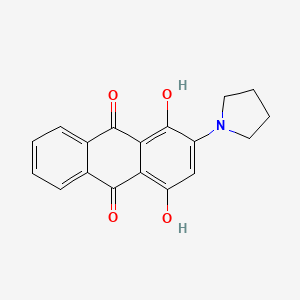
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to the anthracene core. The presence of hydroxyl groups at positions 1 and 4, along with the pyrrolidinyl substitution at position 2, imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,4-dihydroxyanthraquinone with pyrrolidine under specific conditions. The reaction typically requires a solvent such as toluene or ethanol and is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl groups by the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The hydroxyl groups and the pyrrolidinyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular processes, contributing to its biological activity .
類似化合物との比較
Similar Compounds
Anthraquinone: The parent compound with a similar core structure but lacking the pyrrolidinyl and hydroxyl substitutions.
1,4-Dihydroxyanthraquinone: Similar structure but without the pyrrolidinyl group.
2-(Pyrrolidin-1-yl)anthracene-9,10-dione: Lacks the hydroxyl groups at positions 1 and 4.
Uniqueness
1,4-Dihydroxy-2-(pyrrolidin-1-yl)anthracene-9,10-dione is unique due to the combination of hydroxyl and pyrrolidinyl substitutions, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
20253-56-9 |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
1,4-dihydroxy-2-pyrrolidin-1-ylanthracene-9,10-dione |
InChI |
InChI=1S/C18H15NO4/c20-13-9-12(19-7-3-4-8-19)18(23)15-14(13)16(21)10-5-1-2-6-11(10)17(15)22/h1-2,5-6,9,20,23H,3-4,7-8H2 |
InChIキー |
XITVJVOUZXZYIV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


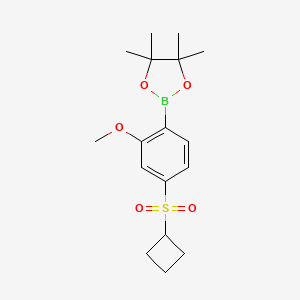
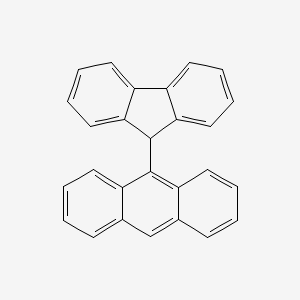

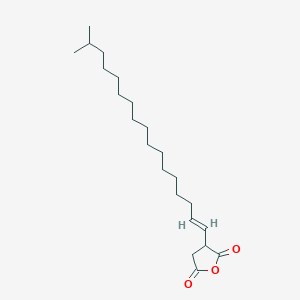
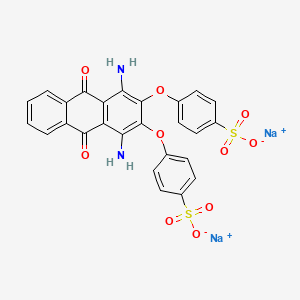
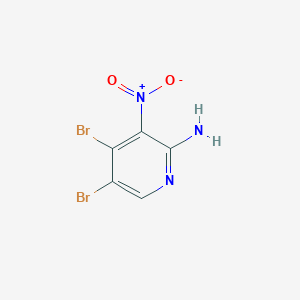
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)

![2-[(5E)-5-[(5-bromothiophen-2-yl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13143583.png)


![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)
![1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride](/img/structure/B13143600.png)
